Avenoleic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

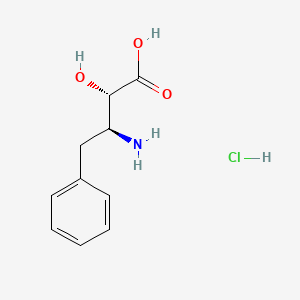

Avenoleic acid is a newly identified oxylipin derived from oat seedsThis compound is primarily localized in the galactolipid fraction of oat seed lipids and has been studied for its unique structural and functional properties .

作用機序

Target of Action

Avenoleic acid, a hydroxylated derivative of linoleic acid, primarily targets enzymes involved in lipid metabolism, such as lipoxygenases and cytochrome P-450s . These enzymes play crucial roles in the oxidation of fatty acids, leading to the formation of various oxylipins, which are signaling molecules involved in plant defense mechanisms .

Mode of Action

This compound interacts with its targets by undergoing enzymatic transformations. Lipoxygenases catalyze the oxygenation of linoleic acid to produce hydroperoxides, which are then further processed by cytochrome P-450 enzymes to form hydroxylated and epoxidated derivatives . These interactions result in the production of bioactive oxylipins that modulate various physiological processes, including defense responses against pathogens .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipoxygenase pathway. This pathway involves the conversion of linoleic acid into hydroperoxides, which are subsequently transformed into various oxylipins, including hydroxyoctadecadienoic acids and trihydroxyoctadecenoic acids . These oxylipins play significant roles in signaling and defense mechanisms in plants .

Pharmacokinetics

Its metabolism would involve enzymatic transformations by lipoxygenases and cytochrome P-450s, and it would be excreted as part of normal lipid turnover processes .

Result of Action

At the molecular level, the action of this compound results in the production of bioactive oxylipins that can modulate cellular signaling pathways. These oxylipins can enhance the plant’s defense mechanisms by activating genes involved in pathogen resistance and stress responses . At the cellular level, this leads to increased resistance to fungal infections and other environmental stresses .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other lipids and enzymes. For instance, higher temperatures may enhance the enzymatic activity of lipoxygenases and cytochrome P-450s, leading to increased production of oxylipins . Similarly, the presence of other lipids can affect the availability and interaction of this compound with its target enzymes .

: SpringerLink - this compound: A New Oxylipin from Oat Seeds

生化学分析

Cellular Effects

Avenoleic Acid has been found to have antioxidant and anti-inflammatory properties These properties suggest that this compound may have effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

Current knowledge suggests that this compound is generally considered safe under normal use conditions .

準備方法

Synthetic Routes and Reaction Conditions: Avenoleic acid is synthesized through the catalytic oxidation of linoleic acid in oat seeds. The process involves several enzymes, including lipoxygenases, peroxygenases, and cytochrome P-450s . The pathway converts linoleic acid into an anti-fungal trihydroxy acid, which is then further hydroxylated to form this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of oat seeds followed by a series of purification steps. The seeds are typically extracted with a solvent mixture such as chloroform-methanol or acetone. The extract is then subjected to silica gel chromatography, reverse-phase high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC) to isolate and purify this compound .

化学反応の分析

Types of Reactions: Avenoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Catalyzed by enzymes such as lipoxygenases and peroxygenases.

Reduction: Sodium borohydride can be used for the reduction of related compounds.

Substitution: Involves acylation reactions with specific acylating agents.

Major Products: The major products formed from these reactions include hydroxyoctadecadienoic acids, epoxyoctadecenoic acids, and trihydroxyoctadecenoic acids .

科学的研究の応用

Avenoleic acid has several scientific research applications:

Chemistry: Studied for its unique structural properties and potential as a precursor for other oxylipins.

Biology: Investigated for its role in plant defense mechanisms, particularly its anti-fungal properties.

Industry: Used in the production of specialized lipids and as a bioactive compound in functional foods

類似化合物との比較

- Hydroxyoctadecadienoic acids

- Epoxyoctadecenoic acids

- Epoxyhydroxyoctadecenoic acids

- Trihydroxyoctadecenoic acids

Uniqueness: Avenoleic acid is unique due to its specific hydroxylation pattern and its localization in the galactolipid fraction of oat seed lipids. This distinct structure imparts unique functional properties, particularly its anti-fungal activity, which sets it apart from other similar oxylipins .

特性

CAS番号 |

177931-23-6 |

|---|---|

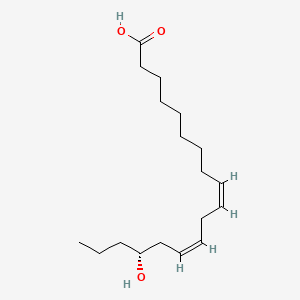

分子式 |

C18H32O3 |

分子量 |

296.4 g/mol |

IUPAC名 |

(9Z,12Z)-15-hydroxyoctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18(20)21/h4,6,10,12,17,19H,2-3,5,7-9,11,13-16H2,1H3,(H,20,21)/b6-4-,12-10- |

InChIキー |

MZQXAWAWDWCIKG-OHPMOLHNSA-N |

SMILES |

CCCC(CC=CCC=CCCCCCCCC(=O)O)O |

異性体SMILES |

CCCC(C/C=C\C/C=C\CCCCCCCC(=O)O)O |

正規SMILES |

CCCC(CC=CCC=CCCCCCCCC(=O)O)O |

同義語 |

(9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic Acid; _x000B_[R-(Z,Z)]-15-Hydroxy-9,12-octadecadienoic Acid; 15(R)-Hydroxylinoleic Acid; 15-Hydroxyoctadecadienoic Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。